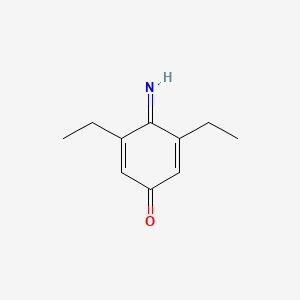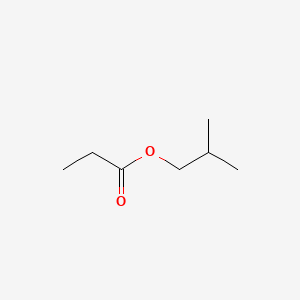
Propionato de isobutílico
Descripción general
Descripción
Isobutyl propionate is an ester with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol . It is known for its pleasant, fruity aroma, often described as rum-like, making it a popular choice in the fragrance and flavor industries . The compound is a derivative of propionic acid and isobutanol, and it is commonly used in various applications due to its unique properties.
Aplicaciones Científicas De Investigación
Isobutyl propionate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma. .
Mecanismo De Acción
Target of Action
Isobutyl propionate is an ester . Esters are known to react with acids to liberate heat along with alcohols and acids . .
Mode of Action
The mode of action of Isobutyl propionate involves its reaction with acids. When Isobutyl propionate comes into contact with acids, it reacts to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Biochemical Pathways
Isobutyl propionate, being an ester, is involved in esterification reactions . The mechanism of the reaction involves initial protonation of the carboxyl group, attack by the nucleophilic hydroxyl, a proton transfer, and loss of water followed by loss of the catalyzing proton to give the ester .
Result of Action
The result of the action of Isobutyl propionate is the production of heat, alcohols, and acids when it reacts with acids . This reaction can be vigorous and exothermic enough to ignite the reaction products when it reacts with strong oxidizing acids .
Action Environment
Isobutyl propionate is a flammable liquid . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . The action of Isobutyl propionate can be influenced by these environmental factors, affecting its efficacy and stability.
Análisis Bioquímico
Biochemical Properties
Isobutyl propionate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with various enzymes, such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. The interaction between isobutyl propionate and esterases involves the binding of the ester to the active site of the enzyme, leading to the cleavage of the ester bond and the formation of isobutyl alcohol and propionic acid . Additionally, isobutyl propionate can participate in transesterification reactions, where it exchanges its ester group with another alcohol or acid in the presence of a catalyst .
Cellular Effects
Isobutyl propionate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In olfactory sensory neurons, isobutyl propionate acts as an odorant molecule, binding to specific G-protein coupled receptors and triggering a cascade of intracellular signaling events . This interaction leads to the activation of adenylate cyclase, increasing cyclic AMP levels and ultimately resulting in neuronal depolarization and signal transmission to the brain. Furthermore, isobutyl propionate has been shown to affect gene expression by modulating the activity of transcription factors involved in olfactory receptor gene regulation .
Molecular Mechanism
The molecular mechanism of isobutyl propionate involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Isobutyl propionate binds to esterases through hydrogen bonding and hydrophobic interactions, facilitating the hydrolysis of the ester bond . This binding interaction is crucial for the catalytic activity of esterases and the subsequent formation of isobutyl alcohol and propionic acid. Additionally, isobutyl propionate can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . This modulation can lead to changes in the expression levels of genes involved in olfactory receptor signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isobutyl propionate can change over time due to its stability and degradation. Isobutyl propionate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of isobutyl alcohol and propionic acid . Long-term exposure to isobutyl propionate in in vitro or in vivo studies may result in changes in cellular function, such as alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when studying the biochemical properties of isobutyl propionate.
Dosage Effects in Animal Models
The effects of isobutyl propionate can vary with different dosages in animal models. At low doses, isobutyl propionate may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as disruption of cellular signaling pathways and oxidative stress . In animal studies, the threshold effects of isobutyl propionate have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to determine the optimal dosage range to minimize adverse effects while maximizing the desired biochemical outcomes.
Metabolic Pathways
Isobutyl propionate is involved in various metabolic pathways, including ester hydrolysis and transesterification. The hydrolysis of isobutyl propionate by esterases results in the formation of isobutyl alcohol and propionic acid, which can further participate in metabolic processes such as alcohol metabolism and fatty acid synthesis . Additionally, isobutyl propionate can undergo transesterification reactions, where it exchanges its ester group with another alcohol or acid, leading to the formation of new ester compounds . These metabolic pathways are essential for the utilization and transformation of isobutyl propionate in biological systems.
Transport and Distribution
Isobutyl propionate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. Due to its hydrophobic nature, isobutyl propionate can easily diffuse across cell membranes and accumulate in lipid-rich compartments . It can also interact with specific transporters and binding proteins that facilitate its movement within cells and tissues. The distribution of isobutyl propionate is influenced by factors such as its concentration, solubility, and affinity for cellular components .
Subcellular Localization
The subcellular localization of isobutyl propionate is primarily determined by its hydrophobic properties and interactions with cellular components. Isobutyl propionate tends to localize in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . It can also interact with specific targeting signals and post-translational modifications that direct its localization to specific organelles. The subcellular localization of isobutyl propionate can influence its activity and function, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its location within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyl propionate can be synthesized through several methods, the most common being Fischer esterification . This process involves the reaction of propionic acid with isobutanol in the presence of an acid catalyst such as concentrated sulfuric acid, hydrogen chloride, or p-toluenesulfonic acid . The reaction typically requires refluxing for a few hours to reach equilibrium. The general reaction is as follows:
Propionic Acid+IsobutanolH+Isobutyl Propionate+Water
Other methods include the reaction of acid chlorides with alcohols and the use of acid anhydrides .
Industrial Production Methods: In industrial settings, the production of isobutyl propionate often involves the use of Amberlyst 15 as a catalyst. This method enhances the efficiency of the esterification process and allows for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl propionate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl propionate can hydrolyze back into propionic acid and isobutanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Oxidation and Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrogen chloride, p-toluenesulfonic acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Propionic acid and isobutanol.
Transesterification: New esters and alcohols depending on the reactants used.
Comparación Con Compuestos Similares
Isobutyl propionate can be compared with other esters such as:
Isobutyl acetate: Known for its pear-like aroma.
Ethyl propionate: Has a fruity odor and is used in flavorings.
Methyl propionate: Also used in fragrances and has a sweet, fruity smell.
Uniqueness: Isobutyl propionate stands out due to its specific rum-like aroma, which is not commonly found in other esters. This unique scent makes it particularly valuable in the fragrance and flavor industries .
Propiedades
IUPAC Name |
2-methylpropyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(8)9-5-6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXRXKLUIMKDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | ISOBUTYL PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060240 | |
| Record name | Propanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. May be mildly toxic by ingestion, inhalation and skin absorption. Used to make plastics., Liquid, colourless to pale yellow liquid with an odour reminiscent of rum & pineapple | |
| Record name | ISOBUTYL PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpropyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isobutyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
66.00 to 67.00 °C. @ 60.00 mm Hg | |
| Record name | 2-Methylpropyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1700 mg/L @ 25 °C (exp), miscible with alcohol; soluble in most organic solvents; insoluble in water | |
| Record name | 2-Methylpropyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isobutyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861-0.867 | |
| Record name | Isobutyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
540-42-1 | |
| Record name | ISOBUTYL PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q382JSY9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylpropyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-71.4 °C | |
| Record name | 2-Methylpropyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)
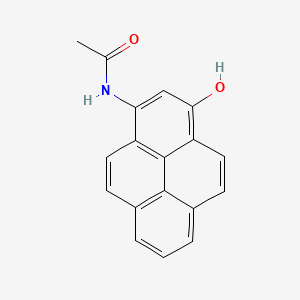
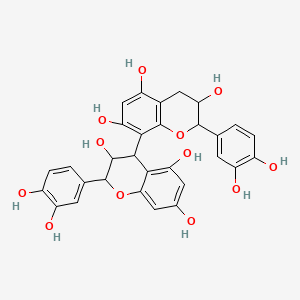
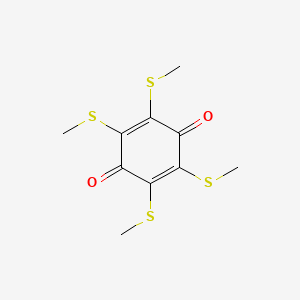
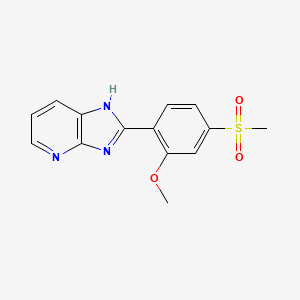
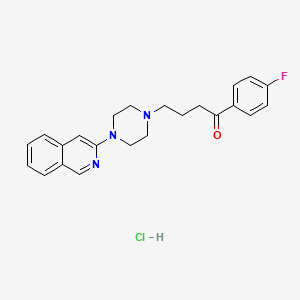
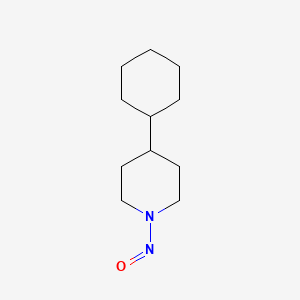
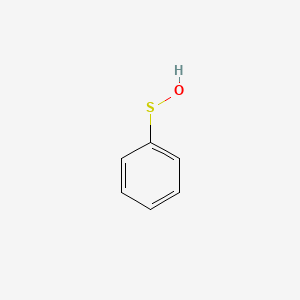
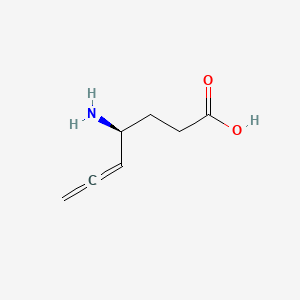
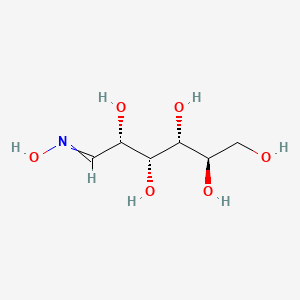
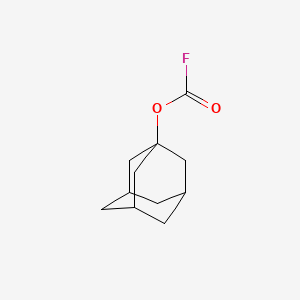
![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)
